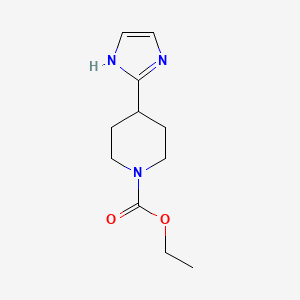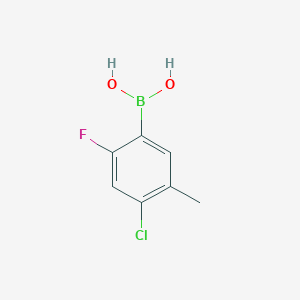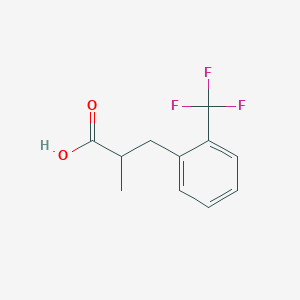
2,4-ヘキサジイン-1,6-ジオール ビス(アゾベンゼン-4-スルホン酸)
概要
説明
2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) is a synthetic organic compound with the molecular formula C30H22N4O6S2 and a molecular weight of 598.65 g/mol . This compound is characterized by the presence of two azobenzene-4-sulfonate groups attached to a 2,4-hexadiyne-1,6-diol backbone. It is primarily used in research settings, particularly in the fields of chemistry and materials science.
科学的研究の応用
2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the development of photoresponsive materials due to the azobenzene groups, which can undergo reversible photoisomerization.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) typically involves the reaction of 2,4-hexadiyne-1,6-diol with azobenzene-4-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
化学反応の分析
Types of Reactions
2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonate derivatives.
Reduction: Reduction reactions can convert the azobenzene groups to corresponding aniline derivatives.
Substitution: The sulfonate groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) is primarily related to the photoisomerization of the azobenzene groups. Upon exposure to light, the azobenzene groups can switch between trans and cis configurations, leading to changes in the physical and chemical properties of the compound. This photoresponsive behavior is exploited in various applications, such as in the development of light-controlled materials and devices .
類似化合物との比較
Similar Compounds
2,4-Hexadiyne-1,6-diol: The parent compound without the azobenzene-4-sulfonate groups.
2,4-Hexadiyne-1,6-diyl Bis(p-toluenesulfonate): A similar compound with p-toluenesulfonate groups instead of azobenzene-4-sulfonate groups.
Uniqueness
2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) is unique due to the presence of azobenzene groups, which impart photoresponsive properties. This makes it particularly valuable in applications requiring light-induced changes in material properties, such as in the development of smart materials and devices .
特性
IUPAC Name |
6-(4-phenyldiazenylphenyl)sulfonyloxyhexa-2,4-diynyl 4-phenyldiazenylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O6S2/c35-41(36,29-19-15-27(16-20-29)33-31-25-11-5-3-6-12-25)39-23-9-1-2-10-24-40-42(37,38)30-21-17-28(18-22-30)34-32-26-13-7-4-8-14-26/h3-8,11-22H,23-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXRJFBVAITUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OCC#CC#CCOS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608419 | |
| Record name | Hexa-2,4-diyne-1,6-diyl bis{4-[(E)-phenyldiazenyl]benzene-1-sulfonate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78991-75-0 | |
| Record name | Hexa-2,4-diyne-1,6-diyl bis{4-[(E)-phenyldiazenyl]benzene-1-sulfonate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-Methylthiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1369588.png)


